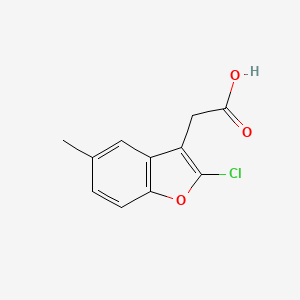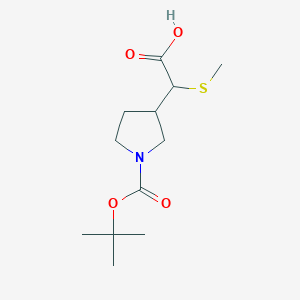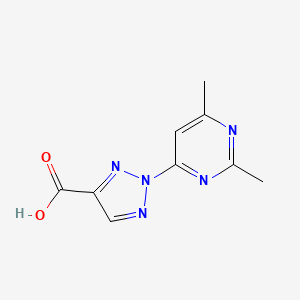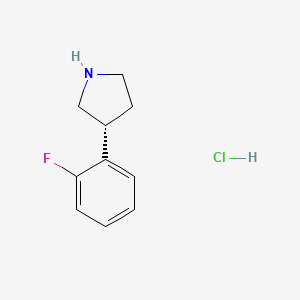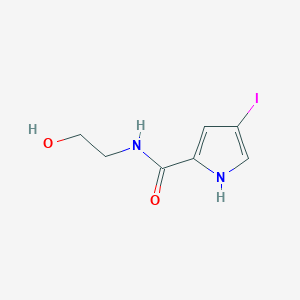
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an iodine atom at the 4-position of the pyrrole ring and a hydroxyethyl group attached to the nitrogen atom The carboxamide group at the 2-position further defines its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide typically involves the iodination of a pyrrole derivative followed by the introduction of the hydroxyethyl and carboxamide groups. One common method involves the reaction of 4-iodopyrrole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The resulting intermediate is then reacted with an appropriate carboxamide precursor under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a non-iodinated pyrrole derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions to replace the iodine atom.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a non-iodinated pyrrole derivative.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The iodine atom and hydroxyethyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)cinnamamide: Known for its antidepressant-like action.
N-(2-Hydroxyethyl)oleamide: Acts as an agonist at peroxisome proliferator-activated receptor-α.
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid: Used as a chelating agent.
Uniqueness
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is unique due to the presence of the iodine atom at the 4-position of the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other hydroxyethyl-substituted compounds and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C7H9IN2O2 |
|---|---|
Poids moléculaire |
280.06 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C7H9IN2O2/c8-5-3-6(10-4-5)7(12)9-1-2-11/h3-4,10-11H,1-2H2,(H,9,12) |
Clé InChI |
DCYFCJPQEMZYTC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=C1I)C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


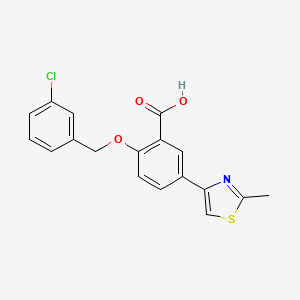
![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)


